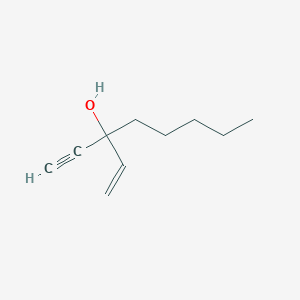

3-Ethynyloct-1-EN-3-OL

Description

Molecular Architecture and Multifunctional Characteristics

The structure of 3-Ethynyloct-1-en-3-ol, as its name implies, is an eight-carbon chain featuring a terminal vinyl group (a carbon-carbon double bond at position 1), a terminal ethynyl (B1212043) group (a carbon-carbon triple bond), and a hydroxyl (-OH) group, all located at the third carbon position. This unique arrangement of three distinct functional groups—an alkene, an alkyne, and a tertiary alcohol—within a compact framework makes it a highly versatile and reactive molecule.

The co-location of these functionalities gives rise to a unique electronic environment and a wide array of potential chemical transformations. The alkene and alkyne moieties serve as sites of unsaturation, ready to participate in various addition and cyclization reactions. The tertiary alcohol can act as a nucleophile, a directing group, or a leaving group after activation, further expanding its synthetic utility.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Carbon Backbone | 8-carbon chain (octane derivative) |

| Alkene Group | Terminal vinyl group (-CH=CH₂) at C1 |

| Alkyne Group | Terminal ethynyl group (-C≡CH) at C3 |

| Alcohol Group | Tertiary hydroxyl group (-OH) at C3 |

| Chirality | C3 is a chiral center, allowing for the existence of (R) and (S) enantiomers. |

The synthesis of such enynols can be achieved through methods like the addition of a metalated alkyne to an α,β-unsaturated ketone, or the reaction of a vinyllithium (B1195746) intermediate with an appropriate ketone. nih.gov

Strategic Importance of Enynol Scaffolds in Modern Chemical Synthesis

Enynol scaffolds, such as this compound, are considered privileged structures in organic synthesis. nih.gov Their strategic importance stems from their ability to serve as versatile building blocks for the rapid construction of complex molecular architectures, particularly carbo- and heterocycles which are core structures in many natural products and biologically active compounds. researchgate.net

The reactivity of enynols can be finely tuned through the choice of catalysts, often leading to highly selective transformations. chemrxiv.org Gold and palladium catalysts, in particular, have been extensively used to mediate the cyclization of enynols. rsc.orgacs.org Gold catalysts, known for their alkynophilicity, can activate the triple bond, initiating a cascade of reactions. organic-chemistry.orgnih.gov For instance, gold-catalyzed cyclization of enynols can lead to the formation of substituted furans and other oxygen-containing heterocycles. beilstein-journals.org Palladium-catalyzed reactions, on the other hand, can involve the formation of π-allylpalladium intermediates, which can then be intercepted by nucleophiles to form a variety of cyclic and acyclic products. acs.orgacs.orgrsc.org

The strategic placement of the functional groups in enynols allows for domino or cascade reactions, where multiple bonds are formed in a single synthetic operation. wiley.com This enhances synthetic efficiency by reducing the number of steps, purification procedures, and waste generation, aligning with the principles of green chemistry.

Overview of Research Trajectories for this compound

Given the rich chemistry of the enynol scaffold, the research trajectories for this compound are diverse and promising. A primary area of investigation is its application in transition metal-catalyzed reactions to synthesize novel heterocyclic compounds. nih.govresearchgate.net The development of stereoselective methods for the synthesis and transformation of chiral this compound is another significant research direction, as the stereochemistry of a molecule is often crucial for its biological activity.

Furthermore, the unique combination of functional groups in this compound makes it an ideal substrate for exploring new catalytic systems and reaction methodologies. Researchers are likely to investigate its reactivity with a broader range of metals and organocatalysts to unlock new synthetic pathways. The application of these newly synthesized compounds in medicinal chemistry and materials science will also be a key focus, leveraging the structural diversity that can be generated from this versatile building block.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals for the vinyl protons (~5-6 ppm), the alkynyl proton (~2-3 ppm), the hydroxyl proton (variable), and the aliphatic chain protons. libretexts.org |

| ¹³C NMR | Resonances for the sp² carbons of the alkene, the sp carbons of the alkyne, the sp³ carbon bearing the hydroxyl group, and the carbons of the alkyl chain. |

| Infrared (IR) | Characteristic stretching frequencies for the O-H group (~3300-3600 cm⁻¹), the ≡C-H bond (~3300 cm⁻¹), the C≡C triple bond (~2100-2260 cm⁻¹), and the C=C double bond (~1600-1680 cm⁻¹). utdallas.edupressbooks.pub |

Structure

3D Structure

Properties

CAS No. |

62055-67-8 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-ethynyloct-1-en-3-ol |

InChI |

InChI=1S/C10H16O/c1-4-7-8-9-10(11,5-2)6-3/h2,6,11H,3-4,7-9H2,1H3 |

InChI Key |

CDPOUZIWJLMFSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=C)(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethynyloct 1 En 3 Ol

Enantioselective Synthesis of Chiral 3-Ethynyloct-1-en-3-ol

The synthesis of a single enantiomer of this compound, which is a chiral molecule due to the stereocenter at the C3 position, requires enantioselective methods. Biocatalysis offers a powerful and environmentally benign approach to obtain such chiral compounds with high optical purity.

Biocatalytic methods utilize enzymes or whole microbial cells to catalyze stereoselective reactions, leading to the formation of enantiomerically enriched products.

Enzyme-catalyzed kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer at a much higher rate than the other. For chiral alcohols, lipases are commonly employed for enantioselective acylation or deacylation reactions.

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for the resolution of various secondary and tertiary alcohols, including propargylic alcohols. In a typical kinetic resolution of racemic this compound, the alcohol would be reacted with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase would selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, leaving the unreacted (S)-enantiomer of the alcohol in high enantiomeric excess. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Table 1: Lipase-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Ester |

|---|---|---|---|---|---|---|

| 1-Ethynyl-1-cyclohexanol | CALB | Vinyl Acetate | Hexane | 50 | >99 (S) | >99 (R) |

| 3-Methyl-1-pentyn-3-ol | CALB | Vinyl Acetate | Diisopropyl ether | 48 | 98 (S) | 96 (R) |

This table presents data from analogous reactions to illustrate the potential of the methodology.

An alternative enantioselective strategy is the asymmetric reduction of a prochiral ketone precursor using whole microbial cells. In this approach, a microorganism containing ketoreductase enzymes is used to reduce a ketone to a chiral alcohol. The enzymes within the microbial cells often exhibit high stereoselectivity, leading to the formation of a single enantiomer of the alcohol.

For the synthesis of chiral this compound, a potential precursor would be the corresponding α,β-unsaturated ethynyl (B1212043) ketone. The bioreduction of this substrate would involve the stereoselective reduction of the ketone carbonyl group. Various yeast and bacteria strains are known to possess reductases capable of reducing a wide range of ketones with high enantioselectivity. The cofactor required for these reductions, typically NADPH or NADH, is regenerated by the microorganism's own metabolic processes, making whole-cell systems self-sustaining in this regard. nih.govmdpi.com

The success of such a biotransformation would depend on the substrate tolerance and stereoselectivity of the ketoreductases present in the chosen microorganism. While this approach is a powerful tool for the synthesis of many chiral alcohols, its application to α,β-unsaturated ethynyl ketones is less commonly reported. However, the broad substrate scope of many microbial reductases suggests that this could be a viable, albeit less explored, route to enantiomerically pure this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oct-1-en-3-one |

| Ethynylmagnesium bromide |

| Ethylmagnesium bromide |

| Acetylene |

| Vinyl acetate |

| 1-Ethynyl-1-cyclohexanol |

| 3-Methyl-1-pentyn-3-ol |

Asymmetric Catalysis for Stereoselective Bond Formations

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically pure compounds, utilizing small amounts of a chiral catalyst to generate large quantities of a chiral product. This approach is central to producing a single enantiomer of this compound from its prochiral precursor, oct-1-en-3-one.

The most direct route to forming the chiral center in this compound is the asymmetric addition of an ethynyl nucleophile to the carbonyl group of oct-1-en-3-one. Metal-catalyzed processes are highly effective for this transformation, offering high levels of enantioselectivity and efficiency. rsc.org In these reactions, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the nucleophilic attack of the alkyne to one face of the ketone.

Rhodium-catalyzed asymmetric conjugate addition, for instance, is a robust method for creating stereochemically complex molecules. scholaris.ca While typically used for conjugate additions, the principles can be adapted for 1,2-additions to carbonyls. A common strategy involves the in-situ generation of a metal acetylide, which is then delivered stereoselectively to the ketone. Various metal systems, including those based on Zinc (Zn), Titanium (Ti), and Rhodium (Rh), have been developed for the asymmetric alkynylation of carbonyl compounds. The choice of metal and chiral ligand is crucial for achieving high enantiomeric excess (ee).

Below is a table illustrating potential metal-catalyst systems for this transformation.

| Metal Precursor | Chiral Ligand | Alkyne Source | Expected Outcome |

| Zn(OTf)₂ | (R)-BINOL | Phenylacetylene | High enantioselectivity for the addition to aldehydes and ketones. |

| Ti(O-i-Pr)₄ | TADDOL | 1-Trimethylsilylethyne | Effective for generating chiral propargyl alcohols. |

| [Rh(cod)Cl]₂ | (R)-BINAP | Terminal Alkynes | Versatile system for various asymmetric C-C bond formations. scholaris.ca |

This table presents hypothetical applications of established catalyst systems to the synthesis of this compound.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal catalysis. beilstein-journals.org These catalysts often operate through mechanisms that mimic enzymatic processes, such as the formation of transient iminium or enamine intermediates. For the synthesis of this compound, a chiral organocatalyst could be employed to activate the precursor ketone towards a stereoselective nucleophilic attack by an alkyne.

Chiral primary amines or squaramides can catalyze the Michael addition of nucleophiles to nitroolefins, demonstrating their utility in creating adjacent quaternary-tertiary stereocenters. nih.gov While direct organocatalytic alkynylation of ketones is less common, related methodologies can be envisioned. For example, a chiral catalyst could facilitate a vinylogous Michael addition, which could be part of a multi-step synthesis. rsc.org The development of organocatalytic methods for direct, highly stereoselective alkynyl additions remains an active area of research. researchgate.net

The table below shows examples of organocatalysts and their potential application.

| Organocatalyst Class | Example Catalyst | Activation Mode | Potential Application |

| Chiral Amines | Proline Derivatives | Enamine/Iminium Ion Formation | Activation of the ketone for subsequent reaction steps. |

| Squaramides | Thiourea-based catalysts | Hydrogen Bonding | Activation of the nucleophile and electrophile. nih.gov |

| Chiral Phosphoric Acids | (R)-VAPOL | Brønsted Acid Catalysis | Activation of imines for nucleophilic attack. beilstein-journals.org |

This table illustrates the principles of organocatalysis that could be adapted for the synthesis of this compound.

Chiral Auxiliary and Chiral Pool Strategies for Stereochemical Induction

Beyond catalysis, stereochemical control can be achieved by incorporating chirality into the starting material, either temporarily through a chiral auxiliary or permanently by starting from a naturally chiral molecule (the chiral pool).

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed, having served its purpose of inducing asymmetry. sigmaaldrich.comsigmaaldrich.com In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, could be appended to a precursor molecule. This would create a diastereomeric intermediate, allowing for a highly diastereoselective alkynylation reaction. The final step would be the cleavage of the auxiliary to yield the enantiomerically enriched target molecule. mdpi.com This multi-step process can be very effective but is less atom-economical than catalytic methods due to the stoichiometric use of the auxiliary. wikipedia.org

The chiral pool approach leverages the vast supply of enantiomerically pure compounds provided by nature, such as amino acids, terpenes, and carbohydrates. nih.gov A synthesis starting from a chiral pool molecule would involve a series of chemical modifications to convert the starting material into this compound, with the original stereocenter(s) guiding the formation of the new one. For instance, a chiral building block like (-)-citronellol (B1674659) could potentially be elaborated through a sequence of reactions to construct the carbon skeleton and functionality of the target molecule. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Process Mass Intensity (PMI) and E-Factor are key metrics used to quantify the "greenness" of a chemical process. acsgcipr.org

E-Factor is defined as the total mass of waste produced divided by the mass of the desired product.

Process Mass Intensity (PMI) is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product obtained. acsgcipr.org

The following table provides a hypothetical PMI calculation for a traditional Grignard synthesis of 1 mole (138.22 g) of this compound.

| Material | Molar Mass ( g/mol ) | Moles | Mass (g) | Role |

| Oct-1-en-3-one | 126.20 | 1.2 | 151.44 | Reactant |

| Ethynylmagnesium bromide (0.5M in THF) | - | 1.5 | 3000 (solution) | Reactant/Solvent |

| Tetrahydrofuran (THF) | 72.11 | - | 1000 | Reaction Solvent |

| Saturated NH₄Cl solution | - | - | 500 | Quench |

| Diethyl ether | 74.12 | - | 1500 | Extraction Solvent |

| Anhydrous MgSO₄ | 120.37 | - | 50 | Drying Agent |

| Total Input Mass | 6201.44 | |||

| Product Mass (85% yield) | 138.22 | 0.85 | 117.49 | |

| PMI | 52.78 |

This simplified calculation demonstrates how solvent and workup materials dramatically increase the PMI.

Solvents often constitute the largest mass component of a chemical process and are a primary source of waste and environmental impact. rsc.org Traditional organic solvents like chlorinated hydrocarbons and ethers are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives.

For the synthesis of this compound, replacing a solvent like THF with a greener option could significantly improve the process's sustainability profile. mdpi.com Greener alternatives include:

Water : An ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com

Ionic Liquids (ILs) : Organic salts that are liquid at low temperatures. They have negligible vapor pressure, are often recyclable, and can enhance reaction rates and selectivities. mdpi.comrsc.org

Supercritical Fluids : Such as CO₂, which can be used as a reaction medium and is easily removed and recycled.

Solvent-free conditions : Conducting reactions neat (without any solvent) is the most ideal scenario, minimizing waste entirely.

The choice of solvent must be compatible with the reaction chemistry. For instance, while Grignard reactions are incompatible with water, certain metal-catalyzed additions can be performed in aqueous media or with ILs.

The table below compares properties of conventional and green solvents.

| Solvent | Type | Boiling Point (°C) | Environmental/Safety Concerns | Potential Use in Synthesis |

| Dichloromethane | Chlorinated | 40 | Toxic, suspected carcinogen, high environmental impact. | Extraction, chromatography. |

| Tetrahydrofuran (THF) | Ether | 66 | Peroxide-forming, volatile, flammable. | Grignard reactions, metal catalysis. mdpi.com |

| Water | Aqueous | 100 | Benign, non-toxic, non-flammable. | Certain catalytic reactions, workup. mdpi.com |

| [BMIM]PF₆ | Ionic Liquid | >300 | Low volatility, but potential toxicity and disposal issues. Recyclable. mdpi.com | Catalyst medium, can replace volatile organic solvents. |

Atom Economy and Reaction Efficiency Optimization

The principles of green chemistry are increasingly integral to the development of synthetic methodologies in modern organic chemistry. Key among these principles are atom economy and reaction efficiency, which aim to maximize the incorporation of reactant materials into the final product while minimizing waste and energy consumption. The synthesis of this compound, a tertiary propargylic alcohol, provides a relevant case study for the application of these principles, moving from classical stoichiometric methods to more advanced catalytic strategies.

Atom Economy in Synthesis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the desired product.

The traditional and most direct synthesis of this compound involves the ethynylation of a suitable ketone, oct-1-en-3-one, using an organometallic reagent such as ethynylmagnesium bromide (a Grignard reagent) or ethynyllithium. While effective in forming the required carbon-carbon bond, these stoichiometric reactions often exhibit poor atom economy. The reaction using ethynylmagnesium bromide, for instance, generates a magnesium halide salt as a stoichiometric byproduct.

The calculation for this Grignard reaction is as follows:

Reactants: Oct-1-en-3-one (C₈H₁₄O, MW: 126.20 g/mol ) + Ethynylmagnesium bromide (C₂HMgBr, MW: 129.25 g/mol )

Desired Product: this compound (C₁₀H₁₆O, MW: 152.23 g/mol )

Byproduct (after acidic workup): MgBr(OH) (and subsequently MgBr₂ and H₂O)

Theoretical Atom Economy (%) = (MW of C₁₀H₁₆O) / (MW of C₈H₁₄O + MW of C₂HMgBr) * 100 Theoretical Atom Economy (%) = (152.23) / (126.20 + 129.25) * 100 ≈ 59.6%

This calculation demonstrates that a significant portion of the reactant mass is converted into waste products, highlighting the inefficiency of this method from an atom economy perspective.

Optimizing Reaction Efficiency

The table below illustrates a comparative analysis of different synthetic strategies for this compound, focusing on key efficiency metrics.

| Method | Reagents | Typical Yield (%) | Theoretical Atom Economy (%) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Stoichiometric Grignard | Oct-1-en-3-one, Ethynylmagnesium bromide | 75-90 | ~59.6 | High reliability, well-established | Poor atom economy, stoichiometric metal waste |

| Catalytic Ethynylation (Zn-based) | Oct-1-en-3-one, Acetylene, Zn(OTf)₂, Chiral Ligand | 80-95 | >95 (excluding catalyst/ligand) | High atom economy, potential for asymmetry | Requires catalyst development, sensitive to conditions |

| Catalytic Ethynylation (Cu-based) | Oct-1-en-3-one, Acetylene, Cu(I) salt, Base | 70-85 | >95 (excluding catalyst/base) | High atom economy, uses inexpensive metal | May require specific ligands and bases |

Process Optimization Research Findings:

Research into the synthesis of related propargylic alcohols has highlighted several areas for process optimization:

Solvent Selection: The choice of solvent can dramatically impact reaction rates, selectivity, and environmental footprint. The use of greener solvents like ionic liquids or even performing reactions in water or under solvent-free conditions is a key area of research. acs.org For the synthesis of this compound, transitioning from traditional ethereal solvents (like THF or diethyl ether) used in Grignard reactions to more benign alternatives in catalytic systems can significantly improve the process's green credentials.

Energy Consumption: Employing milder reaction conditions (lower temperatures and pressures) reduces energy consumption. Catalytic reactions often proceed under less harsh conditions than their stoichiometric counterparts. Visible-light-mediated synthesis is an emerging green approach for producing tertiary alcohols, further minimizing energy input. rsc.org

The table below summarizes key parameters that can be optimized to improve the reaction efficiency for the synthesis of this compound.

| Parameter | Objective | Example Strategies |

|---|---|---|

| Catalyst System | Maximize turnover number and frequency | Screening of metal salts (Zn, Cu, Ag) and ligands |

| Solvent | Minimize environmental impact and waste | Use of recyclable ionic liquids or high-boiling point solvents; solvent-free conditions |

| Temperature | Reduce energy consumption | Development of highly active catalysts that operate at ambient temperature |

| Reactant Concentration | Maximize reactor throughput | Kinetic studies to determine optimal concentration without promoting side reactions |

| Workup and Purification | Minimize solvent use and waste generation | Employing crystallization or distillation instead of chromatography |

Chemical Reactivity and Mechanistic Investigations of 3 Ethynyloct 1 En 3 Ol

Reactivity Profiles of the Terminal Alkyne Moiety

The terminal alkyne in 3-Ethynyloct-1-en-3-ol is characterized by its acidic terminal proton and the high electron density of its two π-bonds. This functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, the reaction involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation to a palladium(II) center, which is generated from the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. wikipedia.orglibretexts.org Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the active palladium(0) catalyst.

The reaction is highly efficient for creating conjugated enyne systems, which are valuable structures in materials science and natural product synthesis. wikipedia.org The mild reaction conditions are generally tolerant of the vinyl and tertiary alcohol functionalities present in this compound. nih.gov A common side reaction can be the homocoupling of the terminal alkyne to form a 1,3-diyne, which can often be minimized by carefully controlling reaction conditions, such as using a hydrogen/nitrogen atmosphere. ntu.edu.tw

| Aryl/Vinyl Halide | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / THF | 25-50 | >90 |

| Bromobenzene | Pd(PPh₃)₄ / CuI | Piperidine / DMF | 80-100 | ~85 |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine / CH₃CN | Reflux | ~94 |

| (E)-1-Iodo-1-hexene | Pd(PPh₃)₄ / CuI | Diisopropylamine / Benzene | 25 | ~95 |

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". wikipedia.orgwikipedia.org This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The mechanism involves the activation of the terminal alkyne by a copper(I) catalyst, which facilitates the reaction with an organic azide. wikipedia.org The reaction is known for its high yields, mild conditions, and tolerance of a wide array of functional groups, including alkenes and alcohols. glenresearch.com

The reaction is typically performed using a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. nih.govresearchgate.net The resulting triazole products are highly stable and can serve as important pharmacophores or linking units in larger molecular assemblies. nih.gov While generally robust, under certain conditions, particularly at elevated temperatures, propargylic alcohols can undergo side reactions such as homocoupling. nih.gov

| Azide Substrate | Catalyst/Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O (1:1) | Room Temp | >95 |

| 1-Azidohexane | CuI | THF / H₂O | Room Temp | >90 |

| Phenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | DMSO / H₂O | Room Temp | ~98 |

| Glycosyl Azide | Cu(I)-TBTA complex | CH₂Cl₂ / H₂O | Room Temp | >90 |

Hydrofunctionalization and Halogenation of the Alkyne

The alkyne moiety can undergo various addition reactions. Hydroboration-oxidation provides a route to carbonyl compounds. The reaction of terminal alkynes with a sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, results in the anti-Markovnikov addition of water across the triple bond. chemistrysteps.comlibretexts.org This process initially forms an enol, which rapidly tautomerizes to the more stable aldehyde. masterorganicchemistry.compearson.com The use of bulky boranes is crucial to prevent a second hydroboration from occurring on the resulting vinylborane intermediate. libretexts.org

Halogenation of the alkyne with one equivalent of a halogen (Cl₂, Br₂) typically results in the anti-addition of two halogen atoms across the triple bond, yielding a (E)-dihaloalkene. masterorganicchemistry.comchemistrysteps.com The reaction is believed to proceed through a bridged halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comorganicchemistrytutor.com However, alkynes are generally less reactive towards electrophilic halogens than alkenes. libretexts.org The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comyoutube.com Electrophilic iodination of propargyl alcohols can also lead to rearrangement products, such as α-iodoenones, through mechanisms involving vinyl cation intermediates and subsequent shifts. rsc.orgrsc.org

Reactivity Profiles of the Alkene Moiety

The vinyl group in this compound behaves as a typical alkene, susceptible to addition reactions and metathesis. A key consideration in the chemistry of this molecule is the selective reaction of the alkene in the presence of the alkyne.

Electrophilic and Radical Additions to the Double Bond

Electrophilic addition of hydrogen halides (HX) to the vinyl group is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1) and the halide adds to the more substituted carbon (C2). masterorganicchemistry.com Given that alkenes are generally more nucleophilic and reactive toward electrophiles than alkynes, selective addition to the double bond can often be achieved under controlled conditions. libretexts.org The reaction proceeds through a carbocation intermediate at C2, which is then attacked by the halide ion.

Radical addition of HBr, initiated by peroxides, would proceed via an anti-Markovnikov pathway. In this case, the bromine radical adds to the terminal carbon (C1) to form the more stable secondary radical at C2, which then abstracts a hydrogen atom from HBr to yield the terminal bromide.

Olefin Metathesis Reactions

The terminal vinyl group of this compound makes it a suitable substrate for olefin metathesis reactions, a powerful C-C bond-forming methodology catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.org

Cross-metathesis (CM) with another olefin allows for the synthesis of new, more complex substituted alkenes. organic-chemistry.org The reaction of this compound with a partner olefin in the presence of a Grubbs-type catalyst would lead to the exchange of alkylidene fragments, releasing ethene as a byproduct. organic-chemistry.org The efficiency and selectivity of cross-metathesis can be influenced by the steric and electronic properties of the reacting olefins and the choice of catalyst. acs.orgharvard.edu The alkyne and tertiary alcohol are generally well-tolerated functional groups under the conditions of ruthenium-catalyzed olefin metathesis. nih.gov

| Alkene Partner | Catalyst | Solvent | Conditions | Typical Outcome |

|---|---|---|---|---|

| Methyl Acrylate | Grubbs 2nd Gen. | CH₂Cl₂ | 40 °C, 12 h | Forms α,β-unsaturated ester |

| Styrene | Hoveyda-Grubbs 2nd Gen. | Toluene | 60 °C, 6 h | Forms stilbene-type product |

| 1-Hexene | Grubbs 1st Gen. | CH₂Cl₂ | Reflux, 4 h | Forms internal alkene mixture |

| Allyltrimethylsilane | Grubbs 2nd Gen. | CH₂Cl₂ | Reflux, 18 h | Forms new allylic silane |

Reactivity Profiles of the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the steric hindrance around the hydroxyl-bearing carbon and the electronic effects of the adjacent vinyl and ethynyl (B1212043) groups.

Functional Group Interconversions (e.g., Esterification, Etherification)

The conversion of the tertiary hydroxyl group into other functionalities, such as esters and ethers, is a fundamental aspect of its reactivity.

Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids is often challenging under standard Fischer esterification conditions due to the steric hindrance and the propensity for elimination reactions under strong acid catalysis. However, alternative methods can be employed. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine can afford the corresponding esters. Another approach involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.

A plausible mechanism for the esterification of a tertiary alcohol involves the formation of a more stable tertiary carbocation, which is then attacked by the carboxylic acid.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Tertiary Alcohol | Carboxylic Acid | Acid Catalyst | Ester + Water | Generic |

| Tertiary Alcohol | Acyl Chloride | Pyridine | Ester + Pyridinium Chloride | Generic |

| Tertiary Alcohol | Acid Anhydride | Pyridine | Ester + Carboxylic Acid | Generic |

Etherification: Similar to esterification, the direct acid-catalyzed etherification of this compound is prone to side reactions, particularly dehydration. However, Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be a viable route. The formation of the alkoxide from the sterically hindered tertiary alcohol may require a strong base such as sodium hydride. Alternatively, acid-catalyzed addition of the alcohol to a reactive alkene (e.g., isobutylene) can yield a tert-butyl ether, which can also serve as a protective group. Recent developments have shown that iron(III)-catalyzed unsymmetrical etherification of tertiary alcohols with primary alcohols can proceed under mild conditions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Tertiary Alkoxide | Alkyl Halide | - | Ether + Metal Halide | Generic |

| Tertiary Alcohol | Primary Alcohol | Fe(OTf)₃ | Unsymmetrical Ether | Generic |

Oxidation and Rearrangement Pathways

The oxidation of tertiary alcohols is generally difficult under standard conditions that readily oxidize primary and secondary alcohols, as it would require the cleavage of a carbon-carbon bond. libretexts.orgyoutube.comchemguide.co.uk However, under forcing conditions or with specific reagents, oxidative cleavage can occur.

Rearrangement Pathways: A more significant reaction pathway for tertiary propargyl alcohols like this compound is acid-catalyzed rearrangement. The two primary rearrangements are the Meyer-Schuster and the competing Rupe rearrangement.

Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde. For a tertiary alcohol with a terminal alkyne, the expected product would be an α,β-unsaturated aldehyde. The mechanism proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene intermediate, which then tautomerizes to the final product.

Rupe Rearrangement: In the case of tertiary α-acetylenic alcohols, the Rupe rearrangement can compete with the Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.

The choice between these two pathways is influenced by the reaction conditions and the structure of the alcohol. Milder conditions using transition metal catalysts can favor the Meyer-Schuster rearrangement.

| Rearrangement | Substrate | Catalyst | Product | Reference |

| Meyer-Schuster | Tertiary Propargyl Alcohol | Strong Acid | α,β-Unsaturated Aldehyde | Generic |

| Rupe | Tertiary Propargyl Alcohol | Strong Acid | α,β-Unsaturated Methyl Ketone | Generic |

Dehydration and Elimination Reactions

The tertiary nature of the alcohol in this compound makes it particularly susceptible to dehydration reactions, leading to the formation of alkenes. This elimination of water can be readily achieved by treatment with strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. libretexts.orgchemguide.co.uk The reaction typically proceeds through an E1 mechanism involving the formation of a stable tertiary carbocation intermediate.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. In the case of this compound, dehydration would lead to the formation of a conjugated enyne system. The required reaction temperature for the dehydration of tertiary alcohols is generally lower than that for secondary and primary alcohols. libretexts.org

| Reactant | Catalyst | Temperature | Product | Reference |

| Tertiary Alcohol | H₂SO₄ or H₃PO₄ | 25–80 °C | Alkene (Enyne) | libretexts.org |

| Tertiary Alcohol | POCl₃, Pyridine | Mild | Alkene (Enyne) | libretexts.org |

Synergistic and Chemo-Divergent Reactivity of the Enynol System

The concurrent presence of the alkyne, alkene, and alcohol functionalities in this compound allows for complex transformations where these groups interact synergistically, leading to tandem and cascade reactions. The outcome of these reactions is often highly dependent on the choice of catalyst and reaction conditions, allowing for chemo-divergent pathways.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The enynol motif is a versatile platform for tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. For instance, gold-catalyzed dehydrative cyclization of propargyl alcohols can lead to the formation of cyclic dienes, which can then participate in subsequent cycloaddition reactions.

Another example is the tandem cyclization/hydration of enynols, where an initial cyclization event involving the alkyne and alkene is followed by the addition of water to one of the unsaturated bonds, leading to the formation of complex cyclic ethers or ketones.

| Reaction Type | Catalyst | Description | Product | Reference |

| Dehydrative Cyclization/Diels-Alder | Gold(I) | In situ formation of a diene followed by cycloaddition. | Fused Carbocyclic or Heterocyclic Systems | nih.gov |

| Cyclization/Hydration | Acid or Metal Catalyst | Intramolecular cyclization followed by water addition. | Cyclic Ethers or Ketones | Generic |

Regio- and Stereoselectivity in Complex Transformations

In reactions involving the enynol system, controlling the regioselectivity and stereoselectivity is crucial for synthesizing specific isomers.

Regioselectivity: The regioselectivity of a reaction refers to the preference for bond formation at one position over another. For example, in an acid-catalyzed hydration of the enyne system, the initial protonation can occur at either the alkene or the alkyne, leading to different carbocationic intermediates and ultimately different products. The relative stability of these intermediates will dictate the major product.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. For chiral molecules like this compound (if synthesized in an enantiomerically enriched form), the existing stereocenter can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. Chiral catalysts can also be employed to achieve enantioselective transformations of the prochiral enyne moiety. encyclopedia.pubethz.chrsc.orguniurb.it

The outcome of these selective reactions is often a complex interplay of steric and electronic factors within the substrate, as well as the nature of the catalyst and reaction conditions.

| Selectivity Type | Reaction Example | Controlling Factors | Outcome | Reference |

| Regioselectivity | Acid-catalyzed Hydration | Stability of carbocation intermediates | Preferential formation of one constitutional isomer | Generic |

| Stereoselectivity | Asymmetric Hydrogenation | Chiral catalyst | Preferential formation of one enantiomer or diastereomer | encyclopedia.pubethz.ch |

Applications of 3 Ethynyloct 1 En 3 Ol As a Strategic Building Block

Precursor in Natural Product Total Synthesis

The total synthesis of natural products often relies on the use of chiral pool starting materials or versatile building blocks that allow for the efficient and stereocontrolled construction of complex molecular architectures. 3-Ethynyloct-1-en-3-ol, possessing a stereocenter and multiple reactive sites, is well-suited for this role, offering a platform for diverse synthetic transformations.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of their often complex, nitrogen-containing heterocyclic ring systems requires strategic planning and versatile precursors. While direct synthesis of alkaloids using this compound is not extensively documented, its structure offers significant potential for the creation of key alkaloid intermediates.

The functional handles of this compound can be elaborated to introduce nitrogen and facilitate the construction of alkaloid cores. For instance, the tertiary alcohol can be converted into a good leaving group, allowing for nucleophilic substitution with nitrogen-based nucleophiles. Furthermore, the alkyne and alkene moieties can participate in various cyclization and bond-forming reactions crucial for assembling the heterocyclic scaffolds of alkaloids beilstein-journals.orgnih.gov. Synthetic strategies for homotropane alkaloids, for example, have commenced from precursors like 5-hexyn-1-ol, demonstrating the utility of terminal alkynes and alcohols in building the necessary carbon framework before the key cyclization steps to form the nitrogen-containing bicyclic system beilstein-journals.org. Similarly, intramolecular cycloaddition reactions are a powerful tool in alkaloid synthesis, and a precursor like this compound could be modified to incorporate a dipole and a dipolarophile for the construction of complex aza-tricyclic systems found in hetisine alkaloids nih.gov.

Insect pheromones are often chiral molecules with long carbon chains, specific double bond geometries, and oxygen-containing functional groups such as alcohols or epoxides. The enantioselective synthesis of these compounds is crucial as different enantiomers can elicit different biological responses. This compound serves as an excellent chiral starting material for the synthesis of such molecules.

Its predefined stereocenter can be carried through a synthetic sequence to control the final stereochemistry of the pheromone. The terminal alkyne is particularly useful as it can be selectively reduced to afford either a cis- or trans-alkene, a common structural motif in pheromones nih.gov. For example, the synthesis of the sex pheromone of the elm spanworm involves a Brown's P2-Ni reduction to create a cis-alkene from an alkyne precursor nih.gov. Furthermore, the carbon chain can be extended from either the alkyne (e.g., via Sonogashira coupling) or the alcohol terminus. The synthesis of diepoxyhenicosenes, a sex pheromone component of the satin moth, utilizes a chiral precursor derived from D-xylose which is then elaborated using coupling reactions involving terminal alkynes nih.gov. This highlights the strategic importance of chiral building blocks containing alkyne functionalities in the stereocontrolled synthesis of complex pheromones researchgate.netmdpi.com.

Beyond alkaloids and pheromones, this compound can act as a foundational scaffold for a wide array of other complex and bioactive natural products. The convergence of three distinct functional groups within a single, relatively simple molecule allows for a high degree of synthetic flexibility and the ability to generate molecular diversity.

The vinyl and ethynyl (B1212043) groups can be employed in a variety of powerful carbon-carbon bond-forming reactions, including:

Metathesis reactions: To form larger rings or couple with other olefins.

Diels-Alder reactions: Where the vinyl group can act as a dienophile.

Click chemistry: Utilizing the terminal alkyne for highly efficient and regioselective cycloadditions.

Coupling reactions (e.g., Sonogashira, Suzuki): To attach aryl or other vinyl groups.

This versatility allows chemists to rapidly assemble the core structures of various natural product families. The ability to build upon a pre-existing chiral center is a significant advantage, streamlining the synthesis and avoiding costly and often low-yielding resolution steps later in the synthetic sequence. The use of such building blocks is a cornerstone of modern synthetic strategies aimed at producing structurally unique molecules with potent biological activities researchgate.net.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The development of new pharmaceuticals and agrochemicals is heavily reliant on the availability of novel molecular building blocks that can be used to create libraries of compounds for biological screening. Chiral intermediates are particularly sought after, as the biological activity of a molecule is often dependent on its stereochemistry.

This compound is an archetypal chiral building block. Its value lies in its potential to be transformed into a wide range of more complex, enantiomerically pure molecules. The pharmaceutical and agrochemical industries can utilize this precursor to synthesize novel drug candidates and active ingredients for crop protection dntb.gov.ua.

The reactivity of the functional groups can be selectively harnessed. For example, the terminal alkyne is a gateway to a multitude of other functionalities. It can be hydrated to form a methyl ketone, carboxylated to form a carboxylic acid, or used in multicomponent reactions to rapidly increase molecular complexity. Compounds containing terminal alkyne and alcohol groups are recognized as valuable intermediates in the synthesis of fine chemicals and have been investigated for their potential pharmaceutical properties atamanchemicals.com. The table below outlines some potential synthetic transformations of this compound.

| Functional Group | Reaction Type | Potential Product Functional Group |

| Terminal Alkyne | Sonogashira Coupling | Internal Alkyne, Aryl Alkyne |

| Click Chemistry (with azides) | Triazole | |

| Hydration (Markovnikov) | Methyl Ketone | |

| Partial Reduction (e.g., Lindlar's catalyst) | cis-Alkene | |

| Hydroboration-Oxidation | Aldehyde | |

| Vinyl Group | Epoxidation (e.g., m-CPBA) | Epoxide |

| Dihydroxylation (e.g., OsO₄) | Diol | |

| Ozonolysis | Aldehyde/Ketone | |

| Tertiary Alcohol | Oxidation (e.g., Dess-Martin) | α,β-Unsaturated Ketone |

| Etherification (e.g., Williamson) | Ether | |

| Substitution (after activation) | Alkyl Halide, Azide, etc. |

This wide array of possible transformations allows for the generation of diverse molecular libraries from a single chiral precursor, accelerating the discovery process for new bioactive compounds.

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. The structural features of this compound and its derivatives make them promising candidates for the development of specific ligands and enzyme inhibitors.

The rigid, linear geometry of the alkyne group is particularly useful in medicinal chemistry for positioning other functional groups in a precise orientation within a binding pocket. This can lead to enhanced binding affinity and selectivity. Furthermore, terminal alkynes can be incorporated into molecules designed as irreversible enzyme inhibitors, where the alkyne can form a covalent bond with a residue in the enzyme's active site. The synthesis of derivatives for screening as potential enzyme inhibitors is a key strategy in drug discovery nih.gov. The versatility of building blocks containing alkyne and alcohol functionalities makes them suitable for generating lead compounds in drug discovery efforts, with potential applications as antimicrobial, anticancer, or enzyme inhibitory agents atamanchemicals.com.

Advanced Materials and Polymer Chemistry Applications of this compound

The unique trifunctional molecular architecture of this compound, featuring a terminal vinyl group, a terminal ethynyl group, and a tertiary alcohol, positions it as a highly versatile and strategic building block in the realm of advanced materials and polymer chemistry. The distinct reactivity of each functional group allows for a variety of polymerization and modification strategies, enabling the synthesis of complex macromolecular structures with tailored properties.

Design and Synthesis of Functional Monomers

The presence of both a polymerizable vinyl group and a modifiable ethynyl group makes this compound an ideal candidate for the design and synthesis of functional monomers. The vinyl group can participate in conventional polymerization techniques such as free radical, cationic, or ring-opening metathesis polymerization (ROMP). The ethynyl and hydroxyl groups can be retained as pendant functionalities along the polymer backbone, available for subsequent post-polymerization modifications.

One common strategy involves the protection of the hydroxyl and/or ethynyl group prior to polymerization, followed by deprotection and functionalization of the resulting polymer. For instance, the hydroxyl group can be protected as a silyl ether, and the terminal alkyne can be temporarily capped, allowing for the selective polymerization of the vinyl group.

Alternatively, the ethynyl group can be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of functional moieties. This approach allows for the synthesis of a library of functional monomers from a single precursor, each with unique properties. For example, the attachment of hydrophilic poly(ethylene glycol) (PEG) chains can impart water solubility, while the introduction of fluorinated side chains can enhance hydrophobicity and thermal stability.

The following table illustrates hypothetical functional monomers that could be synthesized from this compound and their potential applications:

| Monomer Derivative | Functionalization Reaction | Potential Polymer Properties | Potential Applications |

| PEGylated Monomer | CuAAC with PEG-azide | Hydrophilic, biocompatible | Drug delivery, hydrogels |

| Fluorinated Monomer | Esterification with a fluorinated acid | Hydrophobic, oleophobic, low surface energy | Anti-fouling coatings, low-friction surfaces |

| Photo-crosslinkable Monomer | Attachment of a methacrylate group | UV-curable | 3D printing resins, photoresists |

| Chiral Monomer | Reaction with a chiral auxiliary | Chiral recognition | Chiral separation media, asymmetric catalysis |

These examples highlight the modularity and versatility that this compound offers in the design of functional monomers for a wide range of advanced material applications.

Role in the Development of Catalytic Ligands and Supports

The structural motifs present in this compound, particularly the alkyne and hydroxyl groups, are valuable for the development of novel catalytic ligands and supports. The terminal alkyne can be used to synthesize phosphine ligands through hydrophosphination reactions, or it can be directly coordinated to a metal center. The tertiary alcohol can also act as a coordinating group, potentially forming bidentate or tridentate ligands in conjunction with other functionalities.

The vinyl group allows for the incorporation of these ligand structures into a polymer support. Polymer-supported catalysts offer significant advantages, including ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow reactors. By polymerizing a monomer derived from this compound that bears a metal-coordinating moiety, a robust and reusable catalytic system can be fabricated.

For example, a chiral derivative of this compound could be synthesized and then coordinated to a transition metal, such as rhodium or iridium. This complex could then be copolymerized with a suitable crosslinker to create a heterogeneous catalyst for asymmetric hydrogenation or hydrosilylation reactions. The polymer backbone would provide a stable and insoluble support for the active catalytic sites.

The table below outlines potential catalytic applications based on ligands derived from this compound:

| Ligand Type | Metal Complex | Potential Catalytic Reaction |

| Alkynyl-phosphine | Rhodium(I) | Asymmetric Hydrogenation |

| Bidentate alkoxide-alkyne | Iridium(I) | C-H Activation |

| Polymer-supported chiral ligand | Palladium(II) | Asymmetric Cross-Coupling |

The ability to fine-tune the steric and electronic properties of the ligand through modification of the octyl chain or the substituents on the alkyne and alcohol groups provides a powerful tool for optimizing catalytic activity and selectivity.

Incorporation into Porous Organic Frameworks and Chiral Cages

Porous organic frameworks (POFs), including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The rigid and well-defined structure of this compound makes it a promising building block for the construction of such frameworks.

The terminal alkyne can participate in coupling reactions, such as Sonogashira or Glaser coupling, to form extended, rigid networks. The vinyl group can also be utilized in polymerization reactions to create porous organic polymers. The presence of the hydroxyl group can serve as a site for post-synthetic modification within the pores of the framework, allowing for the introduction of specific functionalities.

Furthermore, if an enantiopure form of this compound is used, it can serve as a chiral building block for the synthesis of chiral porous frameworks and discrete chiral cages. These materials are of great interest for enantioselective separations and asymmetric catalysis. The defined stereochemistry of the monomer would be translated into the three-dimensional structure of the resulting material, creating a chiral environment within the pores or the cavity of the cage.

The following table summarizes the potential applications of porous materials derived from this compound:

| Material Type | Synthetic Strategy | Key Feature | Potential Application |

| Covalent Organic Framework (COF) | Sonogashira coupling of a di-iodinated aromatic with the alkyne | High surface area, ordered pores | Gas storage and separation |

| Porous Organic Polymer (POP) | Radical polymerization of the vinyl group with a crosslinker | Tunable porosity, functionalizable pores | Heterogeneous catalysis |

| Chiral Metal-Organic Framework (MOF) | Coordination of a chiral derivative to metal nodes | Enantiopure porous structure | Enantioselective separation |

| Chiral Organic Cage | Self-assembly of chiral building blocks | Discrete, chiral cavity | Molecular recognition, asymmetric catalysis |

The incorporation of this compound into these advanced materials opens up new avenues for the design of functional and highly structured porous solids with tailored properties for a variety of demanding applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethynyloct 1 En 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled detail about the chemical environment of individual atoms.

One-dimensional NMR provides fundamental information about the number and type of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. For 3-Ethynyloct-1-en-3-ol (C₁₀H₁₄O), the expected chemical shifts are dictated by the electronic environment of each nucleus, influenced by factors like hybridization and proximity to electronegative atoms. chemistrysteps.comlibretexts.org

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for the vinyl, ethynyl (B1212043), alcohol, and aliphatic protons. The terminal alkyne proton is characteristically found in the 2.5-3.0 ppm region. brainly.comorgchemboulder.com Protons on the vinyl group typically resonate between 5.0 and 6.5 ppm. The hydroxyl proton signal is often broad and its position can vary depending on solvent and concentration. The aliphatic protons of the pentyl chain appear in the upfield region, generally between 0.8 and 1.6 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The sp-hybridized carbons of the alkyne typically appear in the 65-85 ppm range. openochem.orgfiveable.me The sp²-hybridized carbons of the alkene are found further downfield, between 115 and 140 ppm. libretexts.org The carbon atom bonded to the hydroxyl group (C3) is deshielded and its signal is expected in the 50-80 ppm range. libretexts.orgoregonstate.edu The sp³-hybridized carbons of the pentyl chain resonate at the highest field, typically from 10-40 ppm. oregonstate.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (CH₂) | ~5.1-5.3 (dd) | ~115-120 |

| C2 (CH) | ~5.8-6.2 (ddt) | ~135-140 |

| C3 (C-OH) | - (quaternary) | ~70-80 |

| C4 (CH₂) | ~1.5-1.7 | ~40-45 |

| C5 (CH₂) | ~1.3-1.5 | ~25-30 |

| C6 (CH₂) | ~1.2-1.4 | ~22-26 |

| C7 (CH₂) | ~1.2-1.4 | ~30-35 |

| C8 (CH₃) | ~0.8-1.0 (t) | ~13-15 |

| C9 (C≡) | - (quaternary) | ~80-90 |

| C10 (≡CH) | ~2.5-3.0 (s) | ~70-75 |

| -OH | Variable (broad s) | - |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. creative-biostructure.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY would show correlations between the vinyl protons (H1/H2), and sequentially along the aliphatic chain (H4/H5, H5/H6, H6/H7, H7/H8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). wikipedia.orgyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by revealing long-range couplings (typically 2-4 bonds) between protons and carbons. wikipedia.orgsdsu.edu Key correlations would include the ethynyl proton (H10) to the quaternary carbon (C3) and the other alkyne carbon (C9), and the vinyl protons (H1, H2) to the quaternary carbon (C3), confirming the connection of all functional groups to the central carbinol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net While this compound does not have stereocenters that would be the primary focus of a NOESY experiment, it can still provide information about the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to analyze its fragmentation patterns. youtube.com

The molecular formula for this compound is C₁₀H₁₄O. Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical exact mass (monoisotopic mass) can be calculated. biochemcalc.commissouri.edu

Calculated Exact Mass of C₁₀H₁₄O

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₁₀H₁₄O | 150.10447 |

Fragmentation analysis provides structural information based on how the molecule breaks apart in the mass spectrometer. For alcohols, two common fragmentation pathways are α-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.comyoutube.com

Dehydration: Loss of a water molecule (H₂O, 18.01056 Da) from the molecular ion is a very common fragmentation for alcohols, which would result in a peak at m/z 132.09391. libretexts.orgyoutube.com

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. The stability of the resulting resonance-stabilized oxonium ion drives this fragmentation. youtube.com

Cleavage of the C3-C4 bond would result in the loss of a pentyl radical (•C₅H₁₁), leading to a fragment ion at m/z 81.03399 (C₅H₅O⁺).

Cleavage of the C2-C3 bond would lead to the loss of a vinyl radical (•C₂H₃), resulting in a fragment at m/z 123.08100 (C₈H₁₁O⁺).

When this compound is part of a complex mixture, hyphenated chromatographic-mass spectrometric techniques are essential for its separation and identification. rsc.orgwikipedia.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase. nih.govcloudfront.net The compound would elute at a specific retention time, and the coupled mass spectrometer would provide its mass spectrum, allowing for positive identification by matching the fragmentation pattern to a library or by interpretation. fmach.itresearchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds based on their polarity and partitioning between a mobile and stationary phase. chemyx.comexcedr.com It is particularly suitable for less volatile or thermally unstable compounds. wikipedia.org After separation, the compound is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer, typically as a protonated molecule [M+H]⁺ (m/z 151.11210) or other adducts, confirming its molecular weight. scientistlive.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and direct information about the functional groups present. mdpi.com IR and Raman spectroscopy are complementary techniques. mdpi.com

The key functional groups in this compound (alcohol, terminal alkyne, alkene, and alkane portions) give rise to characteristic absorption or scattering frequencies. openochem.org The O-H stretch of the alcohol is typically a very strong and broad band in the IR spectrum due to hydrogen bonding. libretexts.orgorgchemboulder.com The terminal alkyne shows a sharp and strong ≡C-H stretch and a C≡C stretch. jove.comlibretexts.org The vinyl group has characteristic C=C and =C-H stretching frequencies. researchgate.netmdpi.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Alcohol (O-H) | O-H stretch (H-bonded) | 3200-3500 | Strong, Broad | Weak |

| Terminal Alkyne (≡C-H) | ≡C-H stretch | ~3300 | Strong, Sharp | Medium |

| Alkyne (C≡C) | C≡C stretch | 2100-2260 | Weak-Medium | Strong |

| Alkene (=C-H) | =C-H stretch | 3010-3100 | Medium | Medium |

| Alkene (C=C) | C=C stretch | 1620-1680 | Variable | Strong |

| Alkyl (C-H) | C-H stretch (sp³) | 2850-2960 | Strong | Medium |

| Alcohol (C-O) | C-O stretch (tertiary) | ~1150-1200 | Strong | Weak |

Table references: openochem.orgnih.govnih.govquimicaorganica.orgacs.orgvscht.czscispace.com

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy is indispensable for investigating chiral molecules like this compound. These techniques rely on the differential interaction of a chiral substance with left- and right-circularly polarized light, providing crucial information on the molecule's three-dimensional structure. encyclopedia.pub

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. encyclopedia.pubresearchgate.net For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs in the accessible spectral range. researchgate.net The vinyl and ethynyl groups in this compound serve as chromophores, making ECD a suitable technique for its analysis.

The primary application of ECD is the determination of a molecule's absolute configuration. encyclopedia.pubresearchgate.net This is typically achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. encyclopedia.pub The ECD spectra of two enantiomers are perfect mirror images of each other. encyclopedia.pubnih.gov Therefore, the spectrum of a racemic mixture will show no signal. nih.gov The intensity of the ECD signal, known as the Cotton effect, is proportional to the enantiomeric excess of the sample, making it a valuable tool for determining enantiomeric purity. nih.gov

Table 1: Illustrative ECD Spectral Data for Enantiomers of this compound This table presents hypothetical data to illustrate the expected relationship between the ECD spectra of the (R) and (S) enantiomers.

| Wavelength (nm) | (R)-3-Ethynyloct-1-en-3-olΔε (M⁻¹cm⁻¹) | (S)-3-Ethynyloct-1-en-3-olΔε (M⁻¹cm⁻¹) |

|---|---|---|

| 210 | +3.5 | -3.5 |

| 225 | -1.8 | +1.8 |

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational chiroptical techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) extend the principles of circular dichroism into the infrared region, probing the chirality associated with molecular vibrations. wikipedia.org These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are powerful tools for determining the absolute configuration of small molecules in solution. wikipedia.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition. researchgate.netbruker.com It is particularly effective for molecules containing functional groups with strong IR absorptions, such as the hydroxyl (O-H) group in this compound. nih.govnih.gov The VCD signal is highly sensitive to conformational and environmental effects, including hydrogen bonding. nih.gov By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral molecule can be confidently assigned. wikipedia.org

Table 2: Representative Vibrational Frequencies and Potential Chiroptical Signs for this compound This table provides an example of key vibrational modes and hypothetical VCD/ROA signs for a single enantiomer to illustrate how these techniques provide stereochemical information across the vibrational spectrum.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Expected VCD/ROA Sign for one Enantiomer |

|---|---|---|

| O-H Stretch | ~3600 | +/- |

| C-H Stretch (alkynyl) | ~3300 | +/- |

| C-H Stretch (vinyl) | ~3080 | +/- |

| C≡C Stretch | ~2100 | +/- |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the definitive, "gold standard" method for the unambiguous determination of the three-dimensional structure and absolute stereochemistry of a chiral compound. researchgate.netlibretexts.org The technique requires the analyte to be in the form of a suitable single crystal.

The methodology involves irradiating the crystal with a beam of X-rays. The electrons within the molecule's atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. This map reveals the precise spatial arrangement of every atom in the molecule relative to each other, confirming its connectivity, conformation, and relative stereochemistry.

To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. When an atom in the structure is heavy enough (e.g., bromine, or often sulfur or even oxygen with a high-quality dataset), it scatters X-rays with a slight phase shift. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be determined. rsc.org The result is often expressed as a Flack parameter; a value close to zero for a given configuration confirms that the assignment is correct. rsc.org While no published crystal structure for this compound is currently available, the table below provides an example of the crystallographic data that would be generated from such an analysis.

Table 3: Representative Crystallographic Data for a Chiral Organic Molecule This table presents a hypothetical set of data that would be obtained from an X-ray crystallographic analysis of this compound, confirming its absolute structure.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₉H₁₄O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.325 |

| b (Å) | 11.402 |

| c (Å) | 22.495 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2391.9 |

| Z (molecules/unit cell) | 4 |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

Computational and Theoretical Studies on 3 Ethynyloct 1 En 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Researchers would employ DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G(d,p) or larger) to find the most stable three-dimensional structure of the molecule (geometry optimization). This process calculates the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. The resulting data would yield precise bond lengths (e.g., C≡C, C=C, C-O) and angles, providing a foundational understanding of its structure. Further calculations could map out the potential energy surface to identify other stable conformers and the energy barriers between them.

From the optimized geometry, molecular orbital (MO) analysis would be performed. This would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. An analysis could also generate electrostatic potential maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the reactive sites at the alkyne, alkene, and alcohol functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of 3-ethynyloct-1-en-3-ol over time. By simulating the molecule's movement in a chosen solvent (like water or an organic solvent), researchers could analyze its conformational flexibility, particularly the rotation around its single bonds. These simulations would provide insight into how solvent molecules arrange around the solute (solvation shell) and how hydrogen bonding between the hydroxyl group and the solvent affects its preferred shape and stability.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data. By performing frequency calculations on the optimized DFT structure, a theoretical infrared (IR) spectrum could be generated, showing characteristic vibrational frequencies for the O-H, C≡C, and C=C bonds. Similarly, NMR shielding tensors could be calculated to predict the ¹H and ¹³C NMR chemical shifts, which would be invaluable for confirming the compound's structure in a laboratory setting.

In Silico Screening for Reaction Design and Catalyst Optimization

The reactivity of this compound in various potential reactions could be screened using computational tools. For instance, its propensity to undergo reactions like hydration, hydrogenation, or coupling could be evaluated. If a reaction requires a catalyst, different metal catalysts (e.g., palladium, gold, ruthenium) could be modeled to predict which would be most effective at lowering the activation energy for a desired transformation, thereby guiding experimental efforts.

Elucidation of Reaction Mechanisms and Transition State Structures

For a specific reaction, such as a Meyer-Schuster rearrangement or a Sonogashira coupling, computational chemistry could be used to map the entire reaction pathway. This involves locating the transition state structures—the highest energy points along the reaction coordinate. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile can be constructed. This profile would elucidate the reaction mechanism step-by-step and determine the rate-limiting step, providing a deep understanding of the reaction's kinetics and thermodynamics.

Emerging Research Directions and Future Prospects for 3 Ethynyloct 1 En 3 Ol

Development of Novel and Highly Efficient Catalytic Systems for its Synthesis

The asymmetric synthesis of chiral tertiary propargylic alcohols, such as 3-Ethynyloct-1-en-3-ol, is a pivotal challenge in organic chemistry. The development of novel and highly efficient catalytic systems is paramount for accessing enantiomerically pure forms of this versatile building block. Current research is intensely focused on the design and application of chiral catalysts that can facilitate the enantioselective addition of a vinylacetylene nucleophile to the corresponding ketone, 2-octanone.

Recent advancements have seen the emergence of various catalytic systems, including those based on transition metals like zinc, copper, and titanium, often in conjunction with chiral ligands. For instance, chiral amino alcohols and their derivatives have been successfully employed as ligands in zinc-catalyzed additions of terminal alkynes to ketones, demonstrating high yields and enantioselectivities. The development of novel chiral bis(oxazoline) and salen-type ligands is also a promising area, with the potential to create highly effective catalysts for the synthesis of compounds like this compound.

Furthermore, organocatalysis has presented itself as a powerful, metal-free alternative. Chiral prolinol derivatives and other organocatalysts have been shown to effectively catalyze the asymmetric addition of alkynes to carbonyl compounds. The future in this domain lies in the development of more robust and versatile organocatalysts that can operate under mild conditions with low catalyst loadings.

| Catalyst System | Chiral Ligand/Catalyst | Typical Yield (%) | Typical Enantioselectivity (% ee) | Key Advantages |

|---|---|---|---|---|

| Zinc-based | Chiral Amino Alcohols | 80-95 | 85-98 | High yields and enantioselectivities, readily available ligands. |

| Copper-based | Chiral Bis(oxazoline) Ligands | 75-90 | 90-99 | Excellent enantioselectivity, tolerance to various functional groups. |

| Titanium-based | Chiral Salen Ligands | 70-85 | 80-95 | Good reactivity, potential for diverse substrate scope. |

| Organocatalysis | Chiral Prolinol Derivatives | 65-80 | 75-90 | Metal-free, environmentally benign, mild reaction conditions. |

Exploration of New Reactivity Modes and Selective Transformations

The trifunctional nature of this compound opens up a vast landscape for the exploration of new reactivity modes and selective transformations. The presence of the vinyl, ethynyl (B1212043), and hydroxyl groups in close proximity allows for a variety of intramolecular and intermolecular reactions, leading to the synthesis of diverse and complex molecular scaffolds.

One promising area of research is the selective functionalization of the alkyne and vinyl groups. For example, chemoselective reduction of the alkyne moiety in the presence of the vinyl group can lead to the formation of conjugated dienes, which are valuable building blocks in organic synthesis. Conversely, selective reactions at the vinyl group, while preserving the alkyne, are also of great interest. Recent studies on the reduction of propargyl alcohols in the presence of vinyl iodides have demonstrated the feasibility of such selective transformations. vapourtec.comnih.govresearchgate.net

Furthermore, the hydroxyl group can act as a directing group or a nucleophile in various transformations. Gold- and platinum-catalyzed cyclization reactions of propargylic alcohols are well-established, and applying these methodologies to this compound could lead to the synthesis of novel heterocyclic compounds. Additionally, the development of new catalytic systems for the selective halogenation of the double or triple bond is an active area of research, with the potential to generate highly functionalized and versatile intermediates. nih.gov

| Transformation | Reagents/Catalyst | Potential Product | Synthetic Utility |

|---|---|---|---|

| Selective Alkyne Reduction | Lindlar's Catalyst (H₂, Pd/CaCO₃, quinoline) | (Z)-3-Vinyloct-1,3-dien-3-ol | Precursor for Diels-Alder reactions, synthesis of conjugated polymers. |

| Selective Vinyl Halogenation | N-Bromosuccinimide (NBS) | 3-Ethynyl-1,2-dibromooctan-3-ol | Intermediate for cross-coupling reactions and further functionalization. |